molecular formula C7H3Br3O3 B14362748 3,4,5-Tribromo-2-hydroxybenzoic acid CAS No. 92538-38-0

3,4,5-Tribromo-2-hydroxybenzoic acid

Cat. No.: B14362748
CAS No.: 92538-38-0
M. Wt: 374.81 g/mol
InChI Key: VTYZJYSZOUXZEO-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-hydroxybenzoic acid is a high-value, multifunctional benzoic acid derivative designed for advanced research and development. Its structure, featuring a carboxylic acid group, a phenolic hydroxyl group, and three bromine atoms, makes it a highly versatile and reactive intermediate for synthetic organic chemistry. This compound is an excellent building block for constructing complex molecules, particularly in medicinal and agrochemical research. The bromine atoms facilitate further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse chemical libraries. Researchers value this tribrominated scaffold for developing potential bioactive molecules, where the halogen atoms can enhance lipophilicity and membrane permeability. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Always refer to the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92538-38-0

Molecular Formula

C7H3Br3O3

Molecular Weight

374.81 g/mol

IUPAC Name

3,4,5-tribromo-2-hydroxybenzoic acid

InChI

InChI=1S/C7H3Br3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13)

InChI Key

VTYZJYSZOUXZEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3,4,5 Tribromo 2 Hydroxybenzoic Acid and Its Analogs

Advanced Bromination Techniques for Substituted Benzoic Acids

The introduction of multiple bromine atoms onto a substituted benzoic acid requires a careful selection of brominating agents and reaction conditions to control the regioselectivity and extent of halogenation.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the bromination of aromatic rings. In the case of 2-hydroxybenzoic acid (salicylic acid), the hydroxyl group is a strongly activating, ortho-para directing group, while the carboxyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and the carbon bearing the carboxyl group).

When salicylic (B10762653) acid is treated with an excess of bromine, typically in the form of bromine water, the reaction proceeds to form 2,4,6-tribromophenol. orgsyn.orgvedantu.com This occurs through the bromination at the 3 and 5 positions, followed by ipso-substitution at the carboxyl-bearing carbon, which leads to decarboxylation. vedantu.comquora.com The high electron density at the positions activated by the hydroxyl group facilitates this extensive substitution and subsequent loss of the carboxyl group. vedantu.com

This inherent reactivity makes the direct synthesis of 3,4,5-Tribromo-2-hydroxybenzoic acid via electrophilic bromination of salicylic acid challenging, as the 4- and 6- positions are highly activated. To achieve the desired 3,4,5-substitution pattern, alternative strategies involving precursor molecules with the desired substitution already in place are likely necessary.

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Benzoic Acids
Starting MaterialBrominating Agent/ConditionsMajor Product(s)Reference(s)
2-Hydroxybenzoic acidExcess Br₂/H₂O2,4,6-Tribromophenol orgsyn.orgdoubtnut.com
2,4-Dihydroxybenzoic acidBr₂ in glacial acetic acid2,4-Dihydroxy-5-bromobenzoic acid orgsyn.org
m-Aminobenzoic acidExcess Br₂/HCl3-Amino-2,4,6-tribromobenzoic acid orgsyn.org

Green Chemistry Approaches in Bromination

In recent years, there has been a significant shift towards the development of more environmentally benign chemical processes. Green chemistry principles have been applied to bromination reactions to reduce the use of hazardous reagents and solvents.

To circumvent the hazards associated with handling molecular bromine, methods for its in-situ generation have been developed. These often involve the oxidation of a bromide salt, such as sodium or potassium bromide, with a milder oxidizing agent. Common oxidants include hydrogen peroxide, oxone, or ceric ammonium (B1175870) nitrate. nih.gov This approach minimizes exposure to toxic bromine vapors and allows for better control of the reaction. While not specifically documented for the synthesis of this compound, this technique is widely applicable to the bromination of various aromatic compounds.

Conducting reactions in water or without a solvent are key tenets of green chemistry. The bromination of phenols and their derivatives can often be carried out in an aqueous medium, which can enhance the reaction rate due to the increased ionization of the phenolic hydroxyl group. nih.gov However, as noted earlier, in the case of salicylic acid, this leads to tribromination with decarboxylation. orgsyn.orgdoubtnut.com

Solvent-free bromination methods, often utilizing solid-supported reagents like N-bromosuccinimide (NBS) on silica (B1680970) gel or alumina, offer advantages such as reduced waste and easier product isolation. These methods have been successfully applied to a range of aromatic substrates.

Table 2: Green Bromination Methodologies
Substrate TypeMethodReagentsAdvantagesReference(s)
Aromatic CompoundsIn-situ Bromine GenerationNaBr/H₂O₂Avoids handling of Br₂, milder conditions nih.gov
PhenolsAqueous MediumBr₂/H₂OEnhanced reactivity, green solvent nih.gov
Aromatic CompoundsSolvent-FreeNBS/AluminaReduced waste, simple workup nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. learncbse.ingoogle.com While specific applications for the synthesis of this compound are not readily found in the literature, microwave-assisted bromination has been successfully employed for other aromatic compounds. learncbse.in This technique could potentially be optimized for the controlled bromination of suitably substituted precursors. For instance, the microwave-assisted synthesis of aspirin (B1665792) from salicylic acid demonstrates the applicability of this technology to salicylic acid derivatives. learncbse.in

Precursor-Based Synthesis Routes (e.g., Oxidation, Deamination, Hydrolysis)

Given the challenges of direct bromination, precursor-based strategies offer a more plausible route to this compound. These methods involve synthesizing a precursor molecule that already contains the desired substitution pattern, followed by functional group transformations to yield the final product.

Oxidation: A potential precursor could be 3,4,5-tribromo-2-methylphenol. The methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comorganic-chemistry.org The challenge lies in the synthesis of the starting tribrominated cresol (B1669610) with the correct regiochemistry.

Deamination: The Sandmeyer reaction and related deamination processes provide a versatile method for introducing a hydroxyl group. nih.govgoogle.com A plausible synthetic route could start with an appropriately substituted aniline, such as 2-amino-3,4,5-tribromobenzoic acid. Diazotization of the amino group followed by reaction with water would yield the target 2-hydroxybenzoic acid derivative. The synthesis of 2,4,6-tribromobenzoic acid from 3-amino-2,4,6-tribromobenzoic acid illustrates the feasibility of this approach for preparing polybrominated benzoic acids. orgsyn.org

Hydrolysis: The hydrolysis of a nitrile or an ester group can also be used to generate the carboxylic acid functionality. For example, the synthesis could proceed from a precursor like 3,4,5-tribromo-2-hydroxybenzonitrile or methyl 3,4,5-tribromo-2-hydroxybenzoate. The synthesis of 2,4,6-tribromobenzoic acid from 2,4,6-tribromobenzonitrile (B15535004) is a known transformation. orgsyn.org

Table 3: Potential Precursor-Based Routes to this compound
PrecursorKey TransformationReagents/ConditionsPotential Challenges
3,4,5-Tribromo-2-methylphenolOxidation of methyl groupKMnO₄ or H₂CrO₄Synthesis of the starting material
2-Amino-3,4,5-tribromobenzoic acidDeamination (Sandmeyer-type)1. NaNO₂, H₂SO₄; 2. H₂O, heatSynthesis of the substituted aniline
Methyl 3,4,5-tribromo-2-hydroxybenzoateEster HydrolysisAcid or base catalysisSynthesis of the ester precursor

Functional Group Interconversions for Tailored Syntheses

The strategic manipulation of the functional groups present in this compound—namely the carboxylic acid, the phenolic hydroxyl, and the bromine atoms—is pivotal for the synthesis of diverse analogs and derivatives with tailored properties. These transformations allow for the introduction of various structural motifs, enabling the exploration of structure-activity relationships and the development of novel compounds.

Carboxylic Acid Group Transformations

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical modifications, most notably the formation of esters and amides. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability.

Standard esterification procedures can be applied to this compound. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive it towards the ester product, water is typically removed as it is formed. Another approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with alcohols to form esters in high yield. A patent describing the esterification of hydroxybenzoic acids highlights a process involving reaction with a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method is advantageous as it can sometimes offer better control over competing reactions, such as O-alkylation of the phenolic hydroxyl group. google.com

Amide bond formation is another crucial transformation of the carboxylic acid group. Similar to esterification, this can be achieved by reacting the carboxylic acid with an amine. However, the direct reaction requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an amine to form the corresponding amide. Alternatively, converting the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. libretexts.org A patented process for the preparation of 3,4,5-trimethoxybenzoic acid amides, an analog where the hydroxyl group is methylated, involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a primary alkylamine in a water-immiscible inert organic solvent. google.com This demonstrates a viable synthetic route that could be adapted for 3,4,5-Tribromo-2-hydroxybenzoyl chloride. The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry, and a wide variety of amines can be utilized to generate a library of amide derivatives from this compound. libretexts.orgnih.gov

Table 1: Key Transformations of the Carboxylic Acid Group

Transformation Reagents and Conditions Product
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester

Phenolic Hydroxyl Group Derivatization

Alkylation of the phenolic hydroxyl group to form ethers is a common transformation. The Williamson ether synthesis is a classic method for this purpose, involving the deprotonation of the phenol (B47542) with a base, such as sodium hydride (NaH) or a carbonate base, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide to yield the ether. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. A challenge in the derivatization of hydroxybenzoic acids is the potential for competing reactions at the carboxylic acid and phenolic hydroxyl sites. google.com For instance, when using an alkyl halide under basic conditions, both O-alkylation of the phenol and esterification of the carboxylic acid can occur. Strategic use of protecting groups or careful selection of reaction conditions is often necessary to achieve selectivity.

Acylation of the phenolic hydroxyl group to form esters is another important derivatization. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. This transformation is generally efficient and allows for the introduction of a wide range of acyl groups. As with alkylation, chemoselectivity can be a concern. However, the phenolic hydroxyl group is often more nucleophilic than the carboxylic acid under these conditions, allowing for preferential acylation at the phenol.

Table 2: Derivatization of the Phenolic Hydroxyl Group

Derivatization Reagents and Conditions Product

Halogen Atom Manipulation (e.g., Halogen-Lithium Exchange)

The three bromine atoms on the aromatic ring of this compound provide multiple handles for functionalization through reactions such as halogen-lithium exchange. This powerful organometallic transformation allows for the conversion of an aryl-halogen bond into an aryl-lithium bond, creating a potent nucleophile that can react with a variety of electrophiles to introduce new substituents. nih.govwikipedia.org

The halogen-lithium exchange reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl. wikipedia.org For polybrominated compounds like this compound, the regioselectivity of the exchange is a critical consideration. The position of the exchange is influenced by both electronic and steric factors, as well as the presence of directing groups. researchgate.netresearchgate.net

In this compound, both the hydroxyl and the carboxyl groups are ortho-directing for lithiation. The hydroxyl group, being a stronger directing group than the carboxylate (formed upon deprotonation by the organolithium reagent), would be expected to direct the lithium-halogen exchange to its ortho positions. However, in this molecule, the positions ortho to the hydroxyl group are substituted with a bromine atom (at C3) and the carboxyl group (at C1). The presence of the carboxylate anion adjacent to the C-Br bond at C3 would likely disfavor exchange at this position due to electrostatic repulsion.

Therefore, the most probable site for the initial halogen-lithium exchange would be at the C5 position, which is para to the hydroxyl group and meta to the carboxylate. The bromine at C4 is sterically hindered by the adjacent bromine atoms at C3 and C5, potentially making it less accessible. Following a selective halogen-lithium exchange, the resulting aryllithium species can be trapped with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to introduce a second carboxylic acid group), and alkyl halides, leading to a diverse range of substituted analogs.

Table 3: Potential Regioselectivity of Halogen-Lithium Exchange

Bromine Position Directing Group Influence Steric Hindrance Predicted Reactivity
C3 Ortho to -OH, Ortho to -COOH Flanked by -OH and C4-Br Less reactive
C4 Meta to -OH, Meta to -COOH Flanked by C3-Br and C5-Br Less reactive
C5 Para to -OH, Meta to -COOH Flanked by C4-Br and C6-H More reactive

Reactivity and Derivatization Pathways of 3,4,5 Tribromo 2 Hydroxybenzoic Acid

Exploration of Reaction Mechanisms

The reactivity of 3,4,5-Tribromo-2-hydroxybenzoic acid is governed by the complex interplay of its five substituents on the aromatic ring. The electron-donating hydroxyl group, the electron-withdrawing carboxyl group, and the three deactivating bromine atoms each exert significant influence on the molecule's electronic properties and susceptibility to chemical transformation.

In electrophilic aromatic substitution, halogens exhibit a dual nature; they are deactivating yet direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org This occurs because halogens are highly electronegative, withdrawing electron density from the benzene (B151609) ring through the inductive effect, which slows down the reaction rate compared to benzene itself. libretexts.orgmasterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which stabilizes the carbocation intermediate (arenium ion) when the attack occurs at the ortho or para positions. youtube.com

In the case of this compound, the aromatic ring is heavily substituted with three bromine atoms. These halogens collectively exert a strong deactivating inductive effect, rendering the ring significantly electron-deficient and less susceptible to further electrophilic substitution. The only available position for substitution is at C6, which is ortho to the C5-bromine and meta to the C3- and C4-bromines. The directing effects of the existing substituents would need to be considered collectively to predict any further substitution patterns.

Effect Description Influence on Reactivity
Inductive EffectHalogens withdraw electron density from the aromatic ring due to their high electronegativity.Deactivates the ring, making it less reactive towards electrophiles.
Resonance EffectLone pairs on halogen atoms can be donated to the ring, stabilizing the arenium ion intermediate.Directs incoming electrophiles to the ortho and para positions.
Overall ImpactThe inductive effect is generally stronger, leading to overall deactivation of the ring. libretexts.orgSlower reaction rates compared to unsubstituted benzene. masterorganicchemistry.com

The hydroxyl (-OH) and carboxyl (-COOH) groups have opposing electronic effects that profoundly influence the reactivity of the aromatic ring.

The hydroxyl group is a powerful activating group and an ortho-, para-director. msu.edu Its lone pair of electrons strongly donates into the ring through resonance, increasing the electron density, particularly at the positions ortho and para to it. In this compound, the -OH group is at the C2 position. It strongly activates the ring, counteracting the deactivating effects of the bromine and carboxyl substituents.

The carboxyl group is a deactivating group and a meta-director. youtube.comdoubtnut.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slower to react with electrophiles. quora.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the directing effects of these groups are in competition. The activating -OH group at C2 directs towards C4 (para) and C6 (ortho), while the deactivating -COOH group at C1 directs towards C3 and C5 (meta). The positions C3, C4, and C5 are already occupied by bromine atoms. Therefore, the primary site for any potential electrophilic attack is the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group.

For nucleophilic reactions, the primary site of reactivity is the electrophilic carbon of the carboxyl group. This group can readily react with nucleophiles in nucleophilic acyl substitution reactions. hu.edu.jo The electron-rich nature of the aromatic ring, enhanced by the hydroxyl group, generally makes it resistant to nucleophilic aromatic substitution unless a very strong electron-withdrawing group is present or harsh reaction conditions are used.

Functional Group Electronic Effect Directing Influence (Electrophilic Substitution) Impact on Nucleophilic Reactions
Hydroxyl (-OH)Activating (strong resonance donation)Ortho, ParaEnhances ring electron density, making it less susceptible to nucleophilic aromatic substitution.
Carboxyl (-COOH)Deactivating (inductive and resonance withdrawal) doubtnut.comMeta youtube.comquora.comProvides an electrophilic carbon center for nucleophilic acyl substitution. hu.edu.jo

Synthesis of Advanced Derivatives for Research Applications

The functional groups on this compound serve as handles for synthesizing a variety of derivatives through common organic transformations.

The carboxyl group is the most common site for derivatization via esterification and amidation. nih.gov

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form an ester. This is a reversible equilibrium-driven process. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reaction with an alcohol. The process for esterifying hydroxybenzoic acids can also be carried out by reacting them with a halocarbon in the presence of a nonquaternizable tertiary amine. google.com

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. researchgate.net This reaction typically requires converting the carboxylic acid to a more reactive intermediate, such as an acyl halide, or using a peptide coupling agent (e.g., DCC, EDC) to facilitate the formation of the amide bond under milder conditions. researchgate.netnih.gov These methods are widely applicable for creating a diverse range of amide derivatives. nih.gov

Reaction Reagents Product Typical Conditions
EsterificationAlcohol (R'-OH)EsterAcid catalyst (e.g., H₂SO₄), heat
AmidationAmine (R'-NH₂)AmideCoupling agent (e.g., EDC, HATU)

Reductions: The carboxylic acid group can be selectively reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. The aromatic bromine and hydroxyl groups are generally stable under these conditions.

Oxidations: The phenolic ring of hydroxybenzoic acids is susceptible to oxidation. nih.gov Advanced oxidation processes, such as those using Fenton's reagent (a mixture of H₂O₂ and an iron catalyst), can lead to hydroxylation and eventual degradation of the aromatic ring. nih.govresearchgate.net The electron-rich nature of the ring, due to the activating -OH group, makes it prone to oxidative cleavage under strong oxidizing conditions.

Transformation Functional Group Reagent Product
ReductionCarboxylic Acid (-COOH)LiAlH₄ followed by H₂OPrimary Alcohol (-CH₂OH)
OxidationAromatic RingFenton's Reagent (Fe²⁺/H₂O₂)Ring hydroxylation/cleavage products researchgate.net

The three bromine atoms on the aromatic ring are ideal handles for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple an organoboron reagent (e.g., a boronic acid) with an aryl halide. semanticscholar.orgsemanticscholar.org

For this compound, it is conceivable that each bromine atom could be sequentially or selectively replaced. The reactivity of the bromine atoms may differ based on their electronic environment (ortho, meta, or para to the other functional groups), potentially allowing for controlled, stepwise substitution to create complex biaryl or polyaryl structures. The choice of palladium catalyst, ligand, base, and reaction conditions would be crucial for controlling the selectivity of the coupling reaction at the C3, C4, and C5 positions. semanticscholar.org

Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura CouplingArylboronic acid (Ar'-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted benzoic acid

Heterocyclic Compound Formation

The strategic positioning of a carboxyl and a hydroxyl group on the aromatic ring of this compound provides a versatile scaffold for the synthesis of various heterocyclic compounds. While direct studies on the cyclization reactions of this compound are not extensively documented, analogies can be drawn from the reactivity of other substituted salicylic (B10762653) acids. These reactions typically involve the participation of both the hydroxyl and carboxylic acid functionalities, or their derivatives, to form fused ring systems. Potential pathways include the formation of xanthones, benzoxazinones, and other heterocyclic structures through condensation and cyclization reactions.

One of the prominent routes for the formation of a heterocyclic core from salicylic acid derivatives is the synthesis of xanthones (dibenzo-γ-pyrones). This is generally achieved through a condensation reaction with a phenolic compound, followed by cyclodehydration. The reaction often proceeds via a benzophenone (B1666685) intermediate. The use of dehydrating agents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be effective in promoting the cyclization of various substituted salicylic acids to form xanthones. It is plausible that this compound could react with phenols under these conditions to yield polybrominated xanthone (B1684191) derivatives. The electron-withdrawing nature of the bromine atoms may influence the reactivity of the salicylic acid moiety in such transformations.

Another significant class of heterocyclic compounds that can be synthesized from salicylic acid precursors are benzoxazinones. These are typically formed by reacting a salicylic acid derivative with an amine or an amino acid, leading to the formation of a salicylamide (B354443) intermediate which then undergoes cyclization. For instance, the reaction of a salicylic acid with an anthranilic acid in the presence of a cyclizing agent can yield benzoxazinone (B8607429) structures. It is conceivable that this compound could be a precursor to tribrominated benzoxazinone derivatives, which may be of interest for their potential biological activities.

Furthermore, the carboxylic acid group of this compound can be converted into other functional groups, such as hydrazides, which are versatile intermediates for the synthesis of five-membered heterocycles like oxadiazoles (B1248032) and triazoles. For example, the reaction of a salicylic hydrazide with a one-carbon cyclizing agent can lead to the formation of an oxadiazole ring. Similarly, thiosemicarbazide (B42300) derivatives of salicylic acid can be cyclized to form triazoles or thiadiazoles.

The table below summarizes potential heterocyclic compounds that could be synthesized from this compound based on known reactions of other salicylic acid derivatives.

ReactantReaction ConditionsPotential Heterocyclic Product
Phenol (B47542)Eaton's reagent, heatTribrominated Xanthone
Anthranilic acidCyclizing agent (e.g., POCl₃)Tribrominated Benzoxazinone
Hydrazine hydrate, followed by a one-carbon cyclizing agentStepwise reactionTribrominated Oxadiazole derivative
Thiosemicarbazide, followed by cyclizationBase or acid catalysisTribrominated Triazole or Thiadiazole derivative

Spectroscopic and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography offer complementary information to build a complete picture of the molecule's architecture.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,4,5-Tribromo-2-hydroxybenzoic acid are not widely published, the expected chemical shifts can be predicted based on the known effects of the substituents on the benzoic acid scaffold.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the high degree of substitution on the aromatic ring. It would feature three distinct signals:

A singlet for the lone aromatic proton at the C6 position. Its chemical shift would be influenced by the deshielding effects of the adjacent bromine and carboxyl groups.

A broad singlet for the acidic proton of the carboxylic acid group, typically observed far downfield.

A singlet for the phenolic hydroxyl proton. The exact position of the hydroxyl and carboxylic acid protons can vary with solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The chemical shifts are influenced by the electronegativity and position of the bromo, hydroxyl, and carboxyl substituents. The carbon attached to the carboxyl group would appear most downfield, while the carbons bonded to bromine would also exhibit significant downfield shifts.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0 - 8.2Singlet (s)Aromatic C6-H
¹HVariable, broad (~10-13)Broad Singlet (br s)Carboxylic acid (-COOH)
¹HVariable, broad (~5-9)Broad Singlet (br s)Hydroxyl (-OH)
¹³C~165 - 170-Carboxylic acid (C=O)
¹³C~150 - 155-C2 (C-OH)
¹³C~135 - 140-C6 (C-H)
¹³C~110 - 130-C1, C3, C4, C5 (C-Br, C-COOH)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, carboxyl, and aromatic functionalities.

Key expected vibrational bands include:

A very broad O-H stretching band for the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure.

A sharp to moderately broad O-H stretching band for the phenolic hydroxyl group around 3500-3200 cm⁻¹.

A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹. Intramolecular hydrogen bonding between the C2-hydroxyl and the carboxyl group may cause a slight shift in this frequency.

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations for the carboxylic acid and phenol (B47542) groups, typically found in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively.

C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, very broadO-H stretchCarboxylic acid
~3400Medium, broadO-H stretchPhenolic hydroxyl
~1700Strong, sharpC=O stretchCarboxylic acid
1600 - 1450Medium to weakC=C stretchAromatic ring
1320 - 1210MediumC-O stretchCarboxylic acid / Phenol
<800Medium to strongC-Br stretchAryl bromide

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related compounds, such as 4-Bromo-2-hydroxybenzoic acid, allows for well-founded predictions of its solid-state architecture. researchgate.net

Chromatographic and Mass Spectrometric Approaches

These methods are essential for the separation, detection, and mass determination of the compound, providing crucial data for both qualitative and quantitative analysis.

HRGC-HRMS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of benzoic acids, a derivatization step, such as methylation of the carboxylic acid and hydroxyl groups, would be necessary prior to GC analysis to convert the analyte into a more volatile form.

The high-resolution mass spectrometer would provide a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental formula. A key feature in the mass spectrum of a tribrominated compound is the distinct isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.orgjove.com This results in a characteristic cluster of peaks for the molecular ion (M⁺) and bromine-containing fragments. For a species with three bromine atoms, the isotopic cluster would consist of four major peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1.

Expected Isotopic Pattern for the Molecular Ion of a Tribrominated Compound

IonIsotopic CompositionRelative m/zExpected Relative Intensity
[M]⁺³(⁷⁹Br)M~25% (1)
[M+2]⁺²(⁷⁹Br)¹(⁸¹Br)M+2~75% (3)
[M+4]⁺¹(⁷⁹Br)²(⁸¹Br)M+4~75% (3)
[M+6]⁺³(⁸¹Br)M+6~25% (1)

LC-MS is ideally suited for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice for separation, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. nih.govnih.gov

For detection, electrospray ionization (ESI) in negative ion mode would be highly effective. In this mode, the molecule would be detected primarily as the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry would confirm the elemental composition through an accurate mass measurement. Similar to GC-MS, the characteristic isotopic pattern for three bromine atoms would be a definitive indicator of the compound's identity, with the [M-H]⁻, [M-H+2]⁻, [M-H+4]⁻, and [M-H+6]⁻ ions appearing in the approximate 1:3:3:1 intensity ratio.

Solution-Phase Characterization Techniques

The solution-phase behavior of this compound, particularly its interactions with other molecules and ions, can be investigated using a variety of advanced analytical methodologies. These techniques provide critical insights into the compound's binding affinities, complexation equilibria, and thermodynamic properties in aqueous and non-aqueous environments.

Spectrofluorimetric Analysis of Binding Interactions

Spectrofluorimetry is a highly sensitive technique used to study the binding interactions between a fluorescent molecule (a fluorophore) and a non-fluorescent molecule (a quencher). In the context of this compound, this method could be employed to elucidate its binding characteristics with biologically relevant macromolecules, such as proteins (e.g., serum albumin), or with metal ions. This analysis is predicated on the principle that the binding event alters the fluorescence properties of the fluorophore.

Detailed research findings on the spectrofluorimetric analysis of this compound's binding interactions are not extensively available in publicly accessible literature. However, a hypothetical study could involve monitoring the quenching of intrinsic fluorescence of a protein like human serum albumin (HSA) upon incremental additions of this compound. The observed decrease in fluorescence intensity would indicate an interaction.

The mechanism of fluorescence quenching can be dynamic (collisional) or static (formation of a ground-state complex). The Stern-Volmer equation is often used to analyze the quenching mechanism:

F₀ / F = 1 + Ksv[Q]

Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher (this compound), and Ksv is the Stern-Volmer quenching constant. By analyzing the fluorescence data at different temperatures, the binding constant (Ka) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation. Furthermore, thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) can be calculated to understand the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

Illustrative Data from a Hypothetical Spectrofluorimetric Titration:

[this compound] (μM)Fluorescence Intensity (a.u.) at 298 KFluorescence Intensity (a.u.) at 310 K
01000980
10850835
20720705
30610598
40515505
50430422

Hypothetical Binding and Thermodynamic Parameters:

ParameterValue at 298 KValue at 310 K
Stern-Volmer Constant (Ksv) (M⁻¹)1.5 x 10⁴1.3 x 10⁴
Binding Constant (Ka) (M⁻¹)2.0 x 10⁴1.8 x 10⁴
Number of Binding Sites (n)~1~1
ΔG° (kJ/mol)-24.5-24.9
ΔH° (kJ/mol)-15.2
ΔS° (J/mol·K)31.2

Potentiometric Studies of Complex Equilibria

Potentiometric titrations are a fundamental method for determining the stability constants of metal-ligand complexes in solution. This technique involves measuring the potential of an electrode that is sensitive to the concentration of a particular ion (e.g., H⁺) as a titrant is added. For this compound, potentiometry would be invaluable for quantifying its acid dissociation constants (pKa values) and the formation constants of its complexes with various metal ions.

The experimental procedure would typically involve the titration of a solution containing this compound and a metal ion of interest with a standard solution of a strong base (e.g., NaOH) under controlled temperature and ionic strength. The resulting titration curve (pH vs. volume of titrant) would differ from the titration curve of the ligand alone, with the displacement being indicative of complex formation.

Computer programs are then used to analyze the titration data and refine a model of the complexation equilibria, yielding the stoichiometry and stability constants (log β) of the formed species. While specific potentiometric studies on this compound are not readily found in the literature, the technique has been widely applied to other substituted hydroxybenzoic acids, revealing the formation of mononuclear complexes with varying stoichiometries (e.g., ML, ML₂, ML₃).

Illustrative Data from a Hypothetical Potentiometric Titration for Metal Complexation:

Volume of NaOH (mL)pH (Ligand only)pH (Ligand + Metal Ion)
0.03.503.20
0.53.853.45
1.04.203.70
1.54.654.05
2.05.304.50
2.56.505.10

Hypothetical Stability Constants for Metal Complexes of this compound (L):

Metal Ion (M)Complex SpeciesLog β
Cu²⁺[CuL]⁺7.8
[CuL₂]13.5
Fe³⁺[FeL]²⁺14.2
[FeL₂]⁺25.1
[FeL₃]32.8
Zn²⁺[ZnL]⁺6.5
[ZnL₂]11.8

Computational Chemistry and Theoretical Modeling of 3,4,5 Tribromo 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and various semiempirical methods are standard tools for investigating the electronic properties of chemical compounds. Such calculations would provide a foundational understanding of 3,4,5-Tribromo-2-hydroxybenzoic acid at the atomic and electronic levels.

Electronic Structure and Reactivity Predictions

A thorough analysis of the electronic structure would reveal insights into the molecule's stability and reactivity. This involves calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of chemical reactivity and kinetic stability. Electron density distribution and electrostatic potential maps would further identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other chemical species. However, specific values and detailed predictions for this compound are not documented in the available literature.

Thermochemical Property Estimation

Computational methods are frequently used to estimate key thermochemical properties. These calculations can predict standard thermodynamic quantities such as the enthalpy of formation, entropy, and Gibbs free energy. Such data is invaluable for understanding the stability of the molecule and the energetics of reactions in which it might participate. For this compound, specific computed thermochemical data has not been published.

Acidity and Proton-Transfer Reaction Analysis

The acidity of this compound, particularly the pKa value, could be predicted using quantum chemical calculations. This involves analyzing the energetics of the deprotonation of the carboxylic acid and hydroxyl groups. Understanding the thermodynamics and kinetics of proton transfer is essential for predicting its behavior in various chemical and biological environments. As of now, specific computational studies detailing these properties for this compound are not available.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. These simulations would provide a detailed picture of the conformational landscape of this compound and its interactions with its environment.

Self-Association and Solvent Interactions in Solution

In solution, molecules of this compound would be expected to interact with solvent molecules and potentially with each other through processes like hydrogen bonding and stacking interactions. MD simulations can model these complex interactions, providing insights into solvation dynamics and the propensity for the molecule to form dimers or larger aggregates in different solvents. Currently, there is a lack of published MD simulation studies focusing on the solution-phase behavior of this specific compound.

Crystallization Kinetics and Polymorphism

Computational modeling can also be applied to understand the processes of crystallization. By simulating the molecule's behavior at high concentrations, researchers can gain insights into nucleation, crystal growth, and the potential for the compound to exist in different crystalline forms, known as polymorphs. Predicting the stable crystal structures and the kinetics of their formation is a significant challenge in materials science. For this compound, specific computational investigations into its crystallization behavior and polymorphism have not been reported.

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Computational chemistry and theoretical modeling provide critical insights into the structure-activity relationship (SAR) of this compound. These studies elucidate how the specific arrangement and nature of its functional groups—a carboxylic acid, a hydroxyl group, and three bromine atoms—govern its chemical behavior, reactivity, and potential as a ligand in coordination chemistry.

Substituent Effects on Chemical Reactivity and Interactions

The substituents present are:

-COOH (Carboxylic acid): An electron-withdrawing group (deactivating) that directs incoming electrophiles to the meta position.

-OH (Hydroxyl): A strongly electron-donating group (activating) that directs to the ortho and para positions. libretexts.org

-Br (Bromo): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but direct incoming electrophiles to the ortho and para positions because of a weaker electron-donating resonance effect. libretexts.org

The collective influence of these groups results in a complex reactivity profile. The three bulky bromine atoms and the carboxyl group significantly withdraw electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution. While the hydroxyl group is a powerful activator, its effect is substantially diminished by the four deactivating groups.

A primary measure of substituent effects on benzoic acids is the acidity of the carboxylic proton, indicated by its pKa value. Any factor that stabilizes the resulting carboxylate anion (the conjugate base) will increase the acid's strength (lower its pKa). openstax.org Electron-withdrawing groups stabilize the anion by delocalizing the negative charge. openstax.orglibretexts.org In this compound, the three bromine atoms exert a powerful inductive electron-withdrawing effect, which is expected to significantly stabilize the carboxylate anion and increase its acidity compared to benzoic acid or 2-hydroxybenzoic acid (salicylic acid).

Table 1: Comparison of Acidity (pKa) for Substituted Benzoic Acids

CompoundSubstituent(s)pKaEffect on Acidity
Benzoic Acid-H4.20Baseline
2-Hydroxybenzoic Acid2-OH2.97Increased
4-Bromobenzoic Acid4-Br4.00Slightly Increased
2-Bromobenzoic Acid2-Br2.85Increased
4-Nitrobenzoic Acid4-NO₂3.44Increased
This compound 2-OH, 3,4,5-BrPredicted < 2.85Significantly Increased

Note: The pKa for this compound is predicted based on the additive effects of the multiple electron-withdrawing bromo substituents.

The molecule's structure is also primed for specific non-covalent interactions. The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, allowing for the formation of dimers or extended supramolecular networks. Furthermore, the bromine atoms can participate in halogen bonding, a directional interaction with nucleophiles that can influence crystal packing and molecular recognition.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound is an attractive candidate for ligand design. Its structure contains key features that allow it to bind effectively to metal ions, forming stable coordination complexes.

The primary coordination site involves the carboxylate group and the adjacent hydroxyl group. Upon deprotonation, these two groups can act as a bidentate chelating ligand, forming a stable six-membered ring with a central metal ion. This chelation is a highly favorable binding mode. The carboxylate group itself is versatile and can bond to metal centers in several ways, including monodentate, bidentate chelating, or bridging modes, the last of which can lead to the formation of coordination polymers.

The substituents play a crucial role in modifying its properties as a ligand:

Electronic Effects: The strong electron-withdrawing nature of the three bromine atoms reduces the basicity of the carboxylate and phenoxide (deprotonated hydroxyl) oxygen atoms. This electronic modification influences the strength and nature of the resulting metal-ligand bonds.

Steric Effects: The bulky bromine atoms at the 3, 4, and 5 positions impose significant steric hindrance around the coordination sphere. This can influence the coordination geometry of the metal complex, potentially favoring specific stereochemistries or limiting the number of ligands that can bind to a single metal center.

Structural Rigidity: Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate can confer a rigid, planar geometry upon the ligand. nih.gov This pre-organization is a key principle in ligand design, as it reduces the entropic penalty of coordination and can lead to more stable and predictable complex formation. This rigidity is valuable in the crystal engineering of metal-organic frameworks (MOFs) and coordination polymers.

The combination of a well-defined chelating site, tunable electronic properties, and significant steric bulk makes this compound a ligand capable of forming discrete molecular complexes or extended, multi-dimensional networks with unique structural and potentially functional properties. nih.gov

Advanced Applications in Materials Science and Coordination Chemistry

Integration into Nanomaterials and Surface ChemistryThere are no reports on the incorporation of 3,4,5-Tribromo-2-hydroxybenzoic acid into nanomaterials or its application in modifying surfaces.

This indicates that the potential of this compound in these cutting-edge areas of materials science remains a subject for future investigation.

Insufficient Data Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific data available for the chemical compound this compound to generate a thorough and scientifically accurate article based on the provided outline.

The conducted research did not yield specific studies on the environmental fate, degradation pathways, or remediation of this compound. While general information exists for related compounds, such as other polybrominated substances and non-brominated hydroxybenzoic acids, extrapolating this data would not meet the required standards of scientific accuracy for an article focused solely on the specified compound.

One study noted the formation of a different isomer, 2,4,6-tribromo-3-hydroxybenzoic acid, as a degradation product of a polymeric brominated flame retardant. However, this information is not directly applicable to the environmental chemistry of this compound.

Without dedicated research on its adsorption to environmental media, photochemical and microbial degradation, degradation intermediates, and its response to advanced oxidation processes, any attempt to create the requested content would be speculative and would not adhere to the instructions for a scientifically rigorous article.

Therefore, due to the absence of specific research findings for this compound, it is not possible to provide the detailed and focused article as requested.

Environmental Chemistry and Degradation Studies of Halogenated Hydroxybenzoic Acids

Advanced Oxidation Processes (AOPs) for Remediation

Fenton and Photo-Fenton Reactions

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) utilized for the degradation of recalcitrant organic pollutants in water. These methods are centered around the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules.

The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in acidic conditions, typically at a pH between 2 and 4. The primary reaction is the generation of a hydroxyl radical and a ferric ion (Fe³⁺). The ferric ions can then be reduced back to ferrous ions by reacting with more hydrogen peroxide, albeit at a slower rate, creating a catalytic cycle. The efficiency of the Fenton process is influenced by several factors, including the concentrations of Fe²⁺ and H₂O₂, pH, and temperature. For the degradation of hydroxybenzoic acids, optimal conditions often involve a specific molar ratio of H₂O₂ to the organic substrate. For instance, in the degradation of 2-hydroxybenzoic acid, favorable conditions were found to be a pH of around 4-5, a Fe²⁺ concentration of 0.6 mmol/L, and a [H₂O₂]/[2-hydroxybenzoic acid] molar ratio of 7.

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the application of ultraviolet (UV) or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺. This photo-reduction significantly increases the production rate of hydroxyl radicals, leading to a more rapid and complete degradation of organic pollutants. The photo-Fenton process is generally more efficient than the Fenton process alone, often resulting in higher mineralization rates, meaning the complete conversion of the organic compound to carbon dioxide, water, and inorganic ions.

Below are illustrative tables summarizing hypothetical degradation data for 3,4,5-Tribromo-2-hydroxybenzoic acid based on typical findings for similar compounds.

Table 1: Hypothetical Degradation of this compound by Fenton Process

Parameter Value
Initial Concentration 100 mg/L
[Fe²⁺] 10 mg/L
[H₂O₂] 500 mg/L
pH 3.0
Reaction Time 120 min
Degradation Efficiency 85%

| Identified Intermediates | Brominated hydroquinones, Tribromophenol, Maleic acid, Acetic acid |

Table 2: Hypothetical Degradation of this compound by Photo-Fenton Process

Parameter Value
Initial Concentration 100 mg/L
[Fe²⁺] 10 mg/L
[H₂O₂] 500 mg/L
pH 3.0
UV Lamp Power 250 W
Reaction Time 60 min
Degradation Efficiency >98%
Mineralization (TOC Removal) 75%

| Identified Intermediates | Hydroxylated bromobenzoic acids, Short-chain carboxylic acids |

Other Chemical Oxidation Methods

Besides Fenton and photo-Fenton reactions, several other chemical oxidation methods have been investigated for the degradation of halogenated hydroxybenzoic acids and related compounds. These methods also aim to generate highly reactive species to break down persistent organic pollutants.

Ozonation Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic compounds. Ozone can react directly with organic molecules, particularly at sites with high electron density such as activated aromatic rings. It can also decompose in water to form hydroxyl radicals, especially at higher pH, leading to indirect oxidation. The effectiveness of ozonation for the degradation of aromatic compounds can be influenced by pH and the presence of radical scavengers. For brominated compounds, ozonation can lead to the formation of bromate, a regulated disinfection byproduct, which is a consideration in its application.

Persulfate Oxidation Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to generate sulfate (B86663) radicals (SO₄⁻•), which are also highly reactive and have a longer half-life than hydroxyl radicals. Activation can be achieved through heat, UV light, or by using transition metal catalysts. Persulfate-based advanced oxidation processes have shown effectiveness in degrading a wide range of organic contaminants, including halogenated phenols.

Wet Air Oxidation (WAO) and Supercritical Water Oxidation (SCWO) Wet air oxidation involves the oxidation of organic compounds in aqueous solutions at high temperatures (150-325°C) and pressures (10-200 bar) using oxygen or air as the oxidant. Catalytic wet air oxidation (CWAO) utilizes catalysts to enhance the process efficiency at milder conditions. Supercritical water oxidation operates at even higher temperatures and pressures (above the critical point of water, 374°C and 221 bar), where water acts as an excellent solvent for organic compounds and oxygen, leading to rapid and complete oxidation. wikipedia.org Both WAO and SCWO are effective for the destruction of highly concentrated and toxic organic waste streams. vito.benih.gov

Electrochemical Oxidation Electrochemical oxidation is a process where organic pollutants are degraded at the surface of an anode through direct electron transfer or by reaction with electrochemically generated oxidants such as hydroxyl radicals, active chlorine species, or ozone. The efficiency of this method depends on the anode material, applied current density, and the composition of the electrolyte. Boron-doped diamond (BDD) electrodes are known for their high efficiency in generating hydroxyl radicals and achieving complete mineralization of organic pollutants.

The following table provides a hypothetical comparison of the effectiveness of these methods for the degradation of this compound, based on general trends observed for similar compounds.

Table 3: Illustrative Comparison of Other Chemical Oxidation Methods for this compound Degradation

Oxidation Method Typical Conditions Hypothetical Degradation Efficiency Potential Byproducts
Ozonation O₃ dose: 5 mg/L, pH 7 70% Brominated phenols, bromate
Persulfate Oxidation (Heat-activated) [S₂O₈²⁻]: 5 mM, 60°C 90% Debrominated hydroxybenzoic acids, sulfate ions
Wet Air Oxidation 200°C, 50 bar >95% CO₂, H₂O, HBr
Supercritical Water Oxidation 400°C, 250 bar >99% (mineralization) CO₂, H₂O, HBr

Table 4: List of Compounds Mentioned

Compound Name
2,3,4-trihydroxybenzoic acid
2,4,6-trihydroxybenzoic acid
This compound
3,4,5-trihydroxybenzoic acid
3,4-dihydroxybenzoic acid
3,5-dihydroxybenzoic acid
Acetic acid
Benzoic acid
Catechol
Formic acid
Fumaric acid
Hydroquinone
Maleic acid
Malonic acid
Muconic acid
Oxalic acid
p-Benzoquinone
p-Coumaric acid
Phenol (B47542)
Salicylic (B10762653) acid
Succinic acid
tetrahydroxybenzene

Q & A

Q. What are the optimal synthetic routes for 3,4,5-Tribromo-2-hydroxybenzoic acid, and how can purity be validated?

Methodological Answer:

  • Synthetic Route : Direct bromination of 2-hydroxybenzoic acid using bromine (Br₂) in sulfuric acid (H₂SO₄) at 0–5°C, followed by refluxing for 12 hours to ensure complete substitution at the 3, 4, and 5 positions. Alternative methods include using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light for regioselectivity .
  • Purification : Recrystallize the crude product from a 1:1 ethanol/water mixture. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
  • Validation : Confirm structure using ¹H/¹³C NMR (absence of unsubstituted aromatic protons) and mass spectrometry (MS) for molecular ion peaks (M⁺ = 358.84 g/mol). Compare melting point with literature values (e.g., 287–293°C for analogous brominated benzoic acids) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups: O-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br stretches (650–500 cm⁻¹) .
  • NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic protons. Expect no signals in the aromatic region due to full bromination; confirm carboxylic acid proton at δ ~13 ppm in ¹H NMR. ¹³C NMR should show peaks for Br-substituted carbons (δ ~115–125 ppm) and the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect [M–H]⁻ at m/z 357.7. High-resolution MS (HRMS) confirms the molecular formula (C₇H₃Br₃O₃) .

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect data at 100 K. Solve the structure using SHELX and refine with Olex2.
  • Key Metrics : Analyze hydrogen-bonding motifs (e.g., O-H···O between carboxylic acid groups) and halogen interactions (Br···Br or Br···O). Compare with 3,5-Dibromo-2-hydroxybenzoic acid (space group P2₁/c, Z = 4) for packing similarities .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the supramolecular assembly of this compound?

Methodological Answer:

  • Experimental Design : Crystallize the compound in solvents of varying polarity (e.g., water, ethanol, dichloromethane) at 25°C and –20°C. Use powder X-ray diffraction (PXRD) to compare lattice parameters.
  • Supramolecular Analysis : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify Br···O and O-H···O interactions. For example, in polar solvents, stronger O-H···O networks may dominate, while Br···Br interactions prevail in nonpolar media .
  • Thermodynamic Study : Measure solubility vs. temperature using UV-Vis spectroscopy to correlate crystallization conditions with packing efficiency.

Q. How can contradictory bioactivity data for halogenated benzoic acids be resolved across different assays?

Methodological Answer:

  • Standardization : Use a common assay protocol (e.g., MIC testing against E. coli ATCC 25922) with fixed pH (7.4) and temperature (37°C). Include controls like 3,5-Dibromo-4-hydroxybenzoic acid (known bacteriostatic activity) .
  • Mechanistic Studies : Perform time-kill assays and compare with computational docking (AutoDock Vina) to assess binding affinity to bacterial dihydrofolate reductase. Validate via metabolomics (LC-MS) to track folate pathway disruption .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Calculate electrostatic potential (ESP) maps to identify electron-deficient sites (likely at C-2 due to adjacent COOH and Br groups).
  • Kinetic Modeling : Simulate reaction pathways with pyridine as a nucleophile. Compare activation energies (ΔG‡) for Br substitution at C-3 vs. C-4 using transition state theory .

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